2,3-Dihydrofuro[2,3-b]pyridin-6-amine
Description
Importance of Fused Heterocyclic Systems in Chemical Biology
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of chemical biology and medicinal chemistry. nih.govresearchgate.net Their rigid, well-defined three-dimensional structures allow for precise interactions with biological targets such as enzymes and receptors, which can lead to enhanced potency and selectivity of drugs. researchgate.net Many biologically essential molecules, including nucleic acids and various vitamins, contain heterocyclic rings, underscoring their fundamental role in biological processes. researchgate.net The fusion of different rings, such as the oxygen-containing furan (B31954) and the nitrogen-containing pyridine (B92270), results in novel chemical properties that are often more advantageous for drug development than their individual monocyclic counterparts. researchgate.net These scaffolds are found in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov
Overview of Furo[2,3-b]pyridine (B1315467) Derivatives in Pharmaceutical Research
The furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole (B17877), has emerged as a privileged structure in pharmaceutical research, particularly in the development of kinase inhibitors. researchgate.netresearchgate.net Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. researchgate.net The furo[2,3-b]pyridine scaffold, containing an electron-rich furan ring and an electron-deficient pyridine ring, serves as an effective "hinge-binder," a key interaction motif for many kinase inhibitors. researchgate.net
Derivatives of this scaffold have shown significant potential in various therapeutic areas. For instance, compounds with a furo[2,3-b]pyridine core have been investigated for their antiproliferative and antitumor activities. researchgate.net More specifically, the dihydrofuro[2,3-b]pyridine scaffold has been the basis for the development of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical enzyme in the innate immune response signaling pathway, and its inhibition is a promising strategy for treating inflammatory and autoimmune diseases. nih.gov Research in this area has led to the identification of dihydrofuro[2,3-b]pyridine derivatives with high potency and improved pharmacokinetic profiles. nih.gov
Structural and Mechanistic Considerations of the 2,3-Dihydrofuro[2,3-b]pyridin-6-amine Motif
Chemical Identity and Properties
This compound is a specific derivative of the core scaffold, distinguished by an amine group at the 6-position of the pyridine ring. This seemingly simple addition has a significant impact on the molecule's electronic properties and potential as a building block in medicinal chemistry.
| Property | Data | Source |
| CAS Number | 1550730-28-3 | bldpharm.comkeyorganics.net |
| Molecular Formula | C₇H₈N₂O | bldpharm.com |
| Molecular Weight | 136.15 g/mol | bldpharm.com |
| SMILES | NC1=CC=C2C(OCC2)=N1 | bldpharm.com |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available |
Structural Features
The structure of this compound features the fusion of a five-membered dihydrofuran ring and a six-membered pyridine ring. The dihydrofuran portion introduces a non-aromatic, saturated component to the otherwise aromatic pyridine ring system. The amine group (-NH₂) at the C-6 position is a strong electron-donating group. This influences the electron density of the pyridine ring, potentially affecting its reactivity and basicity. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor, enabling diverse interactions with biological macromolecules.
Mechanistic Role in Research
The primary significance of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold, and by extension the 6-amine derivative, lies in its utility as a core structure for generating libraries of compounds for drug screening. The amine group on this compound is a key functional handle. It can be readily modified through various chemical reactions, such as acylation or alkylation, allowing chemists to systematically alter the properties of the molecule to optimize its biological activity.
In the context of the aforementioned IRAK4 inhibitors, while this compound is not the final, most potent compound, it represents a crucial intermediate or starting material. The development of potent IRAK4 inhibitors involved extensive structure-activity relationship (SAR) studies, where different substituents were explored on the dihydrofuro[2,3-b]pyridine core to enhance potency and selectivity. nih.gov The amine group provides a convenient attachment point for the diverse chemical moieties tested during such optimization campaigns. The research led to compounds with nanomolar potency against IRAK4, demonstrating the value of this scaffold in developing targeted therapies for inflammatory diseases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUGDJUIJUCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydrofuro 2,3 B Pyridine and Its Functionalized Derivatives
General Synthetic Approaches to the 2,3-Dihydrofuro[2,3-b]pyridine (B1654761) Ring System
The construction of the 2,3-dihydrofuro[2,3-b]pyridine core can be achieved through several strategic approaches, including cycloaddition reactions, intramolecular cyclizations, and multicomponent protocols. These methods offer diverse pathways to access the fused heterocyclic system, each with its own advantages in terms of efficiency, substrate scope, and stereocontrol.
Cycloaddition and Cyclocondensation Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the pyridine (B92270) ring within the 2,3-dihydrofuro[2,3-b]pyridine scaffold. nih.govproquest.com An effective strategy involves an intramolecular inverse-electron-demand Diels-Alder reaction. researchgate.net This approach utilizes 1,2,4-triazines tethered to an alkyne through an ether linkage. researchgate.net The cycloaddition occurs across the C3/C6 diene of the triazine, followed by the elimination of molecular nitrogen, leading to the formation of the fused pyridine ring. researchgate.net This methodology allows for the synthesis of substituted 2,3-dihydrofuro[2,3-b]pyridines. researchgate.net
For instance, the reaction of a 1,2,4-triazine (B1199460) bearing an alkynyl ether side chain can be heated to induce the intramolecular [4+2] cycloaddition, affording the 2,3-dihydrofuro[2,3-b]pyridine core. researchgate.net This strategy has been successfully employed to introduce substituents at the 4-position of the resulting bicyclic system. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| 1,2,4-triazine with alkyne tether | (intramolecular) | 2,3-dihydrofuro[2,3-b]pyridine | Intramolecular Diels-Alder | researchgate.net |
| 2-Azadiene | Dienophile | Dihydropyridine derivative | Aza Diels-Alder | nih.gov |
Cyclocondensation reactions also provide a viable route to pyridine-containing heterocycles. acs.org While specific examples for the direct synthesis of 2,3-dihydrofuro[2,3-b]pyridine via cyclocondensation of a substituted aminofuran with a 1,3-dicarbonyl compound are not extensively detailed in readily available literature, the general principle of forming a pyridine ring through condensation is well-established. acs.org
Intramolecular Cyclization Strategies
Intramolecular cyclization is a prominent method for the synthesis of the 2,3-dihydrofuro[2,3-b]pyridine ring system. These reactions often involve the formation of a key bond to close the furan (B31954) or pyridine ring from a pre-functionalized linear precursor. A notable example is the base-catalyzed cascade synthesis from N-propargylic β-enaminones. This method provides multi-substituted dihydrofuropyridine derivatives in moderate to good yields through a KOH-catalyzed reaction.
Another strategy involves the cyclization of a suitably substituted pyridine derivative. For example, a 2-halopyridine can undergo nucleophilic aromatic substitution with a molecule containing a hydroxyl group, followed by a subsequent ring closure to form the fused furan ring. nih.gov This approach has been utilized in several routes to generate substituted furo[2,3-b]pyridines. nih.gov
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. rsc.orgresearchgate.netnih.gov While a specific MCR for the direct synthesis of 2,3-dihydrofuro[2,3-b]pyridin-6-amine has not been extensively documented, the principles of MCRs can be applied to construct similar heterocyclic systems. rsc.orgrsc.org For example, a one-pot three-component reaction involving an aminopyrazole, a salicylic (B10762653) aldehyde, and an acetylacetic ester has been used to create complex fused pyridine systems. rsc.org Conceptually, a similar convergence of a substituted aminofuran, an appropriate three-carbon building block, and an ammonia (B1221849) source could potentially yield the desired scaffold.
An imidazole-catalyzed green multicomponent approach has been described for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which shares a dihydrofuropyranone-like core. nih.govacs.org This reaction proceeds through a Knoevenagel condensation followed by the reaction with an imidazolium (B1220033) ylide and subsequent cyclization. nih.gov The adaptation of such a strategy to pyridine-based precursors could offer a potential route to the 2,3-dihydrofuro[2,3-b]pyridine system.
Strategies for Constructing the this compound Scaffold
Once the core 2,3-dihydrofuro[2,3-b]pyridine ring system is established, the introduction of the amine group at the C6 position is a critical step. This can be achieved through direct amination of a suitable precursor or by derivatization of the dihydrofuran moiety.
Amination Reactions at the Pyridine C6 Position
The direct introduction of an amino group at the C6 position of the 2,3-dihydrofuro[2,3-b]pyridine ring is typically achieved through nucleophilic aromatic substitution (SNA_r) on a precursor bearing a leaving group at this position, such as a halogen. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds. rsc.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with an aryl halide. wikipedia.orgnih.gov
In the context of synthesizing this compound, a 6-halo-2,3-dihydrofuro[2,3-b]pyridine, such as the 6-chloro derivative, would serve as the substrate. The reaction would be carried out with an ammonia equivalent or a protected amine in the presence of a palladium catalyst and a suitable base. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
| Aryl Halide | Amine Source | Catalyst/Ligand | Product | Reaction Type | Ref. |
| 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (B2536162) | Ammonia or protected amine | Pd catalyst / Phosphine ligand | This compound | Buchwald-Hartwig Amination | wikipedia.orgorganic-chemistry.org |
| 6-Bromo-2-chloroquinoline | Cyclic amines / LiHMDS | Pd catalyst / Phosphine ligand | 6-Aminoquinoline derivatives | Buchwald-Hartwig Amination | nih.gov |
Derivatization of the 2,3-Dihydrofuran (B140613) Moiety
Functionalization of the 2,3-dihydrofuran portion of the this compound scaffold can be explored to introduce further diversity. While specific examples on the 6-amino substituted compound are not widely reported, general methods for the derivatization of 2,3-dihydrofurans can be considered. These can include electrophilic additions to the double bond or reactions at the allylic positions.
For instance, electrophilic bromination of 2,3-dihydrofuran derivatives can lead to ring-opened products under certain conditions, offering a pathway to further functionalized structures. nih.gov Additionally, the 2,3-difunctionalization of 2-arylsulfinyl furans has been achieved through magnesiation and sulfoxide-magnesium exchange, allowing for sequential introduction of various electrophiles. rsc.org Such strategies could potentially be adapted to modify the dihydrofuran ring of the target molecule, provided the existing substituents are compatible with the reaction conditions.
Post-Synthetic Modifications and Functional Group Interconversions
The ability to modify a core heterocyclic structure after its initial assembly is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. The 2,3-dihydrofuro[2,3-b]pyridine scaffold is amenable to a variety of post-synthetic modifications and functional group interconversions (FGIs), often leveraging pre-installed functional handles.
A common strategy involves the synthesis of a furo[2,3-b]pyridine (B1315467) core bearing halogen atoms, which serve as versatile anchor points for cross-coupling reactions. nih.gov For instance, a multi-gram scale synthesis has been developed for a 5-chloro-3-(ethoxycarbonyl)furo[2,3-b]pyridine derivative, which can be further functionalized. chemrxiv.org The chlorine atom at the 5-position and a triflate group, generated from a hydroxyl precursor, can be subjected to sequential and chemoselective palladium-catalyzed coupling reactions. nih.govchemrxiv.org This allows for the controlled introduction of different substituents at distinct positions of the pyridine ring.
Specific functional group interconversions on substituents of the 2,3-dihydrofuro[2,3-b]pyridine ring are also well-documented. A notable example is the transformation of a 6-chloro-2,3-dihydrofuro[2,3-b]pyridine intermediate. The chloro group can be displaced by a cyanide group using transition-metal catalysis. epo.org The resulting cyano moiety can then be converted into a methyl ketone through treatment with a Grignard reagent. epo.org Furthermore, ketones on the pyridine ring can be reduced to the corresponding alcohols, which can then be converted to reactive intermediates like mesylates for subsequent nucleophilic substitution. epo.org For example, a 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol can be treated with methanesulfonyl chloride to form a mesylate, which can then be displaced. epo.org Another documented transformation is the hydroboration of a vinyl group attached to the pyridine ring to yield the corresponding ethanol (B145695) derivative. epo.org
These transformations are summarized in the following table, illustrating the versatility of the scaffold.
| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |
| 6-chloro-2,3-dihydrofuro[2,3-b]pyridine | Transition-metal cyanide source | 6-cyano-2,3-dihydrofuro[2,3-b]pyridine | Nucleophilic Aromatic Substitution | epo.org |
| 6-cyano-2,3-dihydrofuro[2,3-b]pyridine | Methylmagnesium bromide | 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethan-1-one | Grignard Reaction | epo.org |
| 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethan-1-one | NaBH₄, MeOH/THF | 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol | Ketone Reduction | epo.org |
| 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol | Methanesulfonyl chloride, TEA, DCM | 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethyl methanesulfonate | Mesylation | epo.org |
| 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine | Substituted piperidine (B6355638), DMSO, 100-130°C (Microwave) | 6-(1-(piperidino)ethyl)-2,3-dihydrofuro[2,3-b]pyridine derivative | Nucleophilic Substitution | epo.org |
| 2,6-dichloro-3-vinyl-pyridine | 9-BBN; then NaOH, H₂O₂ | 2-(2,6-dichloro-3-pyridyl)ethanol | Hydroboration-Oxidation | epo.org |
These examples underscore the robustness of the dihydrofuro[2,3-b]pyridine core and the strategic value of installing functional handles that enable extensive post-synthetic diversification. nih.govresearchgate.net
Development of Chiral 2,3-Dihydrofuro[2,3-b]pyridine Derivatives
The development of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers can exhibit vastly different pharmacological profiles. For the 2,3-dihydrofuro[2,3-b]pyridine scaffold, the creation of chiral derivatives has been approached, although reports on direct asymmetric synthesis are limited.
The primary documented method for obtaining enantiomerically pure 2,3-dihydrofuro[2,3-b]pyridine derivatives is through the resolution of racemic mixtures. For example, a racemic mixture of 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine has been successfully separated into its constituent enantiomers using chiral chromatography techniques, including Supercritical Fluid Chromatography (SFC). epo.org
While direct asymmetric syntheses for the 2,3-dihydrofuro[2,3-b]pyridine core are not widely reported, methods developed for structurally related 2,3-dihydrofurans provide potential pathways. Asymmetric organocatalysis, for instance, has been effectively used to synthesize chiral 2,3-dihydrofurans. One such approach involves the intramolecular Michael addition of keto-enone substrates, catalyzed by bifunctional tertiary amine-thiourea catalysts, to yield 2,3-disubstituted trans-2,3-dihydrobenzofurans with high diastereo- and enantioselectivity. A similar strategy could conceivably be adapted for precursors to the dihydrofuro[2,3-b]pyridine system.
Another powerful strategy for building the dihydrofuro[2,3-b]pyridine ring is through an intramolecular Diels-Alder reaction of a 1,2,4-triazine tethered to an alkyne via an ether linkage. nih.govresearchgate.net While the reported examples of this reaction are not enantioselective, Diels-Alder reactions are well-known to be amenable to asymmetric catalysis using chiral Lewis acids or organocatalysts, suggesting a promising, yet unexplored, avenue for the enantioselective synthesis of this scaffold.
The synthesis of chiral thieno[2,3-c]pyridine (B153571) derivatives, a related sulfur-containing isostere, has been achieved by introducing a chiral residue onto the tetrahydropyridine (B1245486) nitrogen. nih.gov This approach, using a chiral amine in a multicomponent reaction, could also be a viable strategy for generating chiral 2,3-dihydrofuro[2,3-b]pyridine derivatives from the chiral pool.
Catalytic Systems and Green Chemistry in 2,3-Dihydrofuro[2,3-b]pyridine Synthesis
The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly influencing synthetic methodologies. In the context of 2,3-dihydrofuro[2,3-b]pyridine synthesis, several catalytic systems are employed, and aspects of green chemistry are becoming more prevalent.
Palladium catalysis is a cornerstone in the synthesis of the aromatic furo[2,3-b]pyridine core, which can be a precursor to the dihydro variant. A Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes involves a dual annulative cyclization, constructing the furan and pyridine rings in one pot. nih.govresearchgate.netacs.org This method showcases high atom economy and the efficiency of building molecular complexity rapidly. Palladium catalysis is also central to the post-synthetic modifications discussed previously, enabling C-C and C-N bond formations under relatively mild conditions. nih.gov
The intramolecular Diels-Alder reaction to form the dihydrofuro[2,3-b]pyridine ring is often performed thermally at high temperatures. nih.govresearchgate.net However, the use of microwave irradiation has been shown to significantly accelerate such cycloadditions in related heterocyclic systems. researchgate.net Microwave-assisted synthesis is a key green chemistry tool, often leading to shorter reaction times, reduced energy consumption, and higher yields. nih.govdocumentsdelivered.com While its application to the initial construction of the dihydrofuro[2,3-b]pyridine ring is a logical extension, it has been explicitly documented for a post-synthetic nucleophilic substitution step, where heating a mixture of 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine and a piperidine derivative under microwave conditions facilitates the coupling. epo.org
The choice of solvent and catalyst is also critical from a green chemistry perspective. While many syntheses of this scaffold still employ traditional organic solvents like DMF or dioxane, the broader field of heterocyclic chemistry is moving towards more environmentally benign solvents. researchgate.net The development of catalyst systems that are robust, recyclable, and can operate in greener solvents or under solvent-free conditions represents a future direction for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives.
The table below summarizes some of the catalytic and microwave-assisted methods relevant to the synthesis and functionalization of the (dihydro)furo[2,3-b]pyridine scaffold.
| Reaction Type | Catalyst/Conditions | Substrates | Key Features | Reference |
| Dual Annulation | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane | β-ketodinitriles, Alkynes | Forms furan and pyridine rings in one pot | acs.org |
| Intramolecular Diels-Alder | Thermal (sealed tube) or Microwave | 1,2,4-triazine-alkyne conjugate | Forms dihydrofuro[2,3-b]pyridine core | researchgate.net |
| Nucleophilic Substitution | Microwave irradiation (100-130 °C) | 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine, Amines | Accelerated C-N bond formation | epo.org |
| Cross-Coupling | Pd catalysts (e.g., Pd(PPh₃)₄) | Halogenated furo[2,3-b]pyridines, Boronic acids/amines | C-C and C-N bond formation | nih.gov |
Chemical Reactivity and Transformations of the 2,3 Dihydrofuro 2,3 B Pyridine Nucleus
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) nucleus generally exhibits a reactivity pattern characteristic of electron-deficient heterocycles. uoanbar.edu.iquomustansiriyah.edu.iq The nitrogen atom exerts an electron-withdrawing effect, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. uoanbar.edu.iquomustansiriyah.edu.iq
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, and the 2,3-dihydrofuro[2,3-b]pyridine nucleus is amenable to such transformations.
C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a key method for the synthesis of pyridyl boronates. researchgate.netrsc.org The regioselectivity of this reaction is typically governed by steric factors, favoring borylation at the less hindered positions. researchgate.netrsc.org For the 2,3-dihydrofuro[2,3-b]pyridine nucleus, the positions on the pyridine ring are subject to these steric and electronic influences. The presence of substituents can direct the borylation to specific positions. For instance, iridium-catalyzed borylation of substituted pyridines has been shown to be compatible with a variety of functional groups, including amino groups. digitellinc.com The reaction of a substituted pyridine with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂, and a bipyridine ligand typically yields the corresponding pyridyl boronate ester. While the nitrogen lone pair in pyridine can inhibit the catalyst, the presence of substituents can mitigate this effect. rsc.org
Table 1: General Conditions for Iridium-Catalyzed C-H Borylation of Pyridines
| Catalyst | Ligand | Boron Source | Solvent | General Outcome |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ or [Ir(OMe)(cod)]₂ | dtbpy (4,4'-di-tert-butyl-2,2'-dipyridyl) | B₂pin₂ | Neat or various organic solvents | Regioselective formation of pyridyl boronate esters |
This table represents typical conditions for the borylation of pyridine derivatives. Specific outcomes for 2,3-Dihydrofuro[2,3-b]pyridin-6-amine would depend on the specific reaction conditions and steric/electronic effects of the fused ring system.
C-H Amination: Direct C-H amination of azaarenes represents a significant challenge. However, methods have been developed for the direct amination of heteroarenes at the C2 and C4 positions using hypervalent iodine reagents. nih.gov This approach involves the in situ activation of the heterocycle, followed by nucleophilic attack of an amine. nih.gov For the this compound, the existing amino group would likely require protection before such a transformation could be successfully employed on the pyridine ring.
The electronic nature of the pyridine ring dictates its behavior in aromatic substitution reactions.
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is therefore generally unreactive towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqquora.com The reaction, when it does occur, typically requires harsh conditions and proceeds at the C3 and C5 positions (meta to the ring nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comlibretexts.orgyoutube.com In the case of this compound, the fused dihydrofuran ring and the powerful electron-donating amino group at the C6 position will influence the regioselectivity. The amino group is a strong activating group and an ortho-, para-director. However, the strong deactivating effect of the pyridine nitrogen still makes EAS challenging.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.com Attack at these positions allows the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. uoanbar.edu.iq For a substrate like this compound, a leaving group would need to be present at one of these activated positions for a substitution reaction to occur. For example, if a halogen were present at the C4 position, it could be displaced by a suitable nucleophile.
Table 2: General Reactivity Patterns of the Pyridine Ring
| Reaction Type | Favored Positions | Reactivity Relative to Benzene | Governing Factor |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C3, C5 | Less reactive | Avoidance of positive charge on nitrogen in intermediate. quora.comlibretexts.org |
| Nucleophilic Aromatic Substitution | C2, C4, C6 | More reactive | Stabilization of negative charge on nitrogen in intermediate. uoanbar.edu.iq |
Furan (B31954) Ring Opening and Rearrangement Processes
The dihydrofuran portion of the 2,3-dihydrofuro[2,3-b]pyridine nucleus is susceptible to ring-opening reactions under certain conditions, particularly in the presence of Lewis acids or under hydrolytic conditions. mdpi.com The stability of the furan ring is influenced by the substituents and the reaction environment. For instance, studies on related 5-(indolyl)-2,3-dihydrofuran acetals have shown that Lewis acids can catalyze an intramolecular ring-opening benzannulation. mdpi.com In another example, the furan ring of 5-hydroxy-2,3-dihydrobenzofurans was opened under acetylation conditions to yield 1,4-disubstituted buta-1,3-dienes. cedia.edu.ec
Computational studies on a related system, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, suggest that the furanium ion can undergo ring-opening upon reaction with a nucleophile like hydroxide. nih.govresearchgate.net This process involves the breaking of the O1–C2 bond. nih.gov While specific studies on the furan ring opening of this compound are not prevalent, these examples indicate that the dihydrofuran ring is a potential site of reactivity, especially under acidic or catalytic conditions that could lead to the formation of a furanium-like intermediate.
Stability Studies under Diverse Reaction Conditions
The stability of the 2,3-dihydrofuro[2,3-b]pyridine nucleus is a critical factor in its synthesis and functionalization. The scaffold is generally stable under a range of conditions used in modern synthetic chemistry, including those for cross-coupling reactions. nih.gov However, the stability can be compromised under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents that could affect either the pyridine or the dihydrofuran ring.
For example, in the synthesis of related 2,3-dihydro nih.govchemsynthesis.comthiazolo[4,5-b]pyridines, it was noted that certain borohydride (B1222165) reagents could lead to cleavage of the thiazole (B1198619) ring while leaving the pyridine unit intact, highlighting the differential stability of the fused rings. beilstein-journals.org The stability of the 2,3-dihydrofuro[2,3-b]pyridine core is implicitly demonstrated in synthetic studies where it withstands various reaction conditions, such as those used for palladium-catalyzed cross-couplings or functional group manipulations on its substituents. nih.govnih.gov The specific stability of this compound would also be influenced by the reactivity of the exocyclic amino group.
Biological Activities and Mechanistic Studies of 2,3 Dihydrofuro 2,3 B Pyridin 6 Amine Derivatives
Enzyme Target Modulation
Derivatives of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold have been investigated for their ability to modulate the activity of key enzymes involved in disease pathology.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial kinase that regulates inflammatory pathways and the innate immune response. nih.govresearchgate.net Its role in signaling cascades like NF-κB makes it a significant therapeutic target for inflammatory and autoimmune diseases. nih.govresearchgate.net
Researchers have developed a series of potent IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold. nih.govresearchgate.net Starting from an initial screening hit (compound 16) with a moderate inhibitory concentration (IC₅₀) of 243 nM, structural modifications led to the development of highly potent inhibitors. nih.govresearchgate.net For instance, compound 21 emerged with a significantly improved IC₅₀ of 6.2 nM. nih.govresearchgate.net Further optimization aimed at enhancing pharmacokinetic properties led to the identification of compound 38, which maintained excellent potency against IRAK4 (IC₅₀ = 7.3 nM) and demonstrated more favorable metabolic stability. nih.govresearchgate.net Mechanistically, compound 38 was shown to reduce the production of pro-inflammatory cytokines in both mouse and human immune cells and was effective in a mouse model of inflammation. nih.govresearchgate.net
Table 1: IRAK4 Inhibition by 2,3-Dihydrofuro[2,3-b]pyridine Derivatives
| Compound | IRAK4 IC₅₀ (nM) | Key Findings |
|---|---|---|
| Hit 16 | 243 | Initial screening hit with moderate potency. nih.govresearchgate.net |
| Compound 21 | 6.2 | Improved potency over the initial hit. nih.govresearchgate.net |
| Compound 38 | 7.3 | Maintained excellent potency with improved clearance and oral bioavailability. nih.govresearchgate.net |
A comprehensive search of available scientific literature did not yield specific studies on the cathepsin inhibitory activity of derivatives of the 2,3-dihydrofuro[2,3-b]pyridine scaffold. While research exists on cathepsin inhibitors from other chemical classes, data directly related to this specific compound core is not publicly available at this time.
Antimicrobial Investigations
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a rich source for such discoveries.
A thorough review of scientific literature did not identify specific studies evaluating the antibacterial potency of 2,3-dihydrofuro[2,3-b]pyridin-6-amine derivatives. While some reviews mention general antimicrobial activities for condensed furo[2,3-b]pyridines, specific data, including minimum inhibitory concentration (MIC) values against bacterial strains, for this particular scaffold were not found. ekb.eg
A comprehensive literature search did not yield specific research detailing the antifungal efficacy of this compound derivatives. Studies on related but structurally distinct heterocyclic systems have shown antifungal properties, but specific data for the furo[2,3-b]pyridine (B1315467) core against fungal pathogens are not available in the reviewed literature.
Antiproliferative and Antitumor Research
The development of novel anticancer agents is a primary focus of medicinal chemistry. Furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. ekb.egresearchgate.net
In one study, a series of furo[2,3-b]pyridines-2-carboxamides were synthesized and tested for their antiproliferative activity against the NCI-60 panel of human tumor cell lines. researchgate.net Among the furo[2,3-b]pyridine series, several compounds demonstrated activity. For example, a compound featuring a 4-chlorophenylcarboxamide side chain (referred to as compound 16g in the study) showed notable growth inhibition against specific cancer cell lines, including a GI₅₀ value of 230 nM against the melanoma MDA-MB-435 cell line. researchgate.net Another related class, 2,3-diarylfuro[2,3-b]pyridin-4-amines, has been identified as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a target relevant to T-cell mediated diseases and some cancers. nih.gov
Table 2: Antiproliferative Activity of a Furo[2,3-b]pyridine-2-carboxamide Derivative (Compound 16g)
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MDA-MB-435 | Melanoma | 0.23 researchgate.net |
| HS 578T | Breast | 0.61 researchgate.net |
| OVCAR-4 | Ovarian | 0.63 researchgate.net |
| OVCAR-3 | Ovarian | 0.73 researchgate.net |
| UACC-62 | Melanoma | 0.81 researchgate.net |
In Vitro Cytotoxicity Against Cancer Cell Lines
Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated significant antiproliferative activity against a wide array of cancer cell lines. A study involving forty-seven newly synthesized thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides tested their efficacy against the NCI-60 cell line panel. nih.gov Among these, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides series was particularly potent. nih.gov Specifically, the 3-methoxyphenylcarboxamide derivative (compound 17d) exhibited GI50 values in the low nanomolar range against several cell lines, including the MDA-MD-435 melanoma cell line (GI50 - 23 nM) and the MDA-MB-468 breast cancer cell line (GI50 - 46 nM). nih.gov
Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent cytotoxicity. nih.gov Compounds 4 and 11 were notably effective against MCF-7 breast cancer cells, with IC50 values of 0.57 μM and 1.31 μM, respectively. nih.gov Against the HepG2 liver cancer cell line, these same compounds displayed IC50 values of 1.13 μM and 0.99 μM. nih.gov Further research into 4,4'-bipyridine (B149096) derivatives identified compounds 9a and 9b as having very strong cytotoxic activity against HepG-2 cells, with IC50 values of 8.83±0.30 and 10.08±0.66 µg/mL, respectively. semanticscholar.org A separate series of pyridine-ureas also showed promise, with compounds 8e and 8n being the most active against MCF-7 cells, recording IC50 values of 0.22 and 1.88 µM after 48 hours of treatment. mdpi.com
The data below summarizes the in vitro cytotoxicity of selected pyridine (B92270) and furo[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value |
| 5-Keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d | MDA-MD-435 (Melanoma) | GI50 | 23 nM |
| 5-Keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d | MDA-MB-468 (Breast) | GI50 | 46 nM |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) | IC50 | 0.57 µM |
| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7 (Breast) | IC50 | 1.31 µM |
| Pyrido[2,3-d]pyrimidines | Compound 4 | HepG2 (Liver) | IC50 | 1.13 µM |
| Pyrido[2,3-d]pyrimidines | Compound 11 | HepG2 (Liver) | IC50 | 0.99 µM |
| 4,4'-Bipyridine Derivatives | Compound 9a | HepG-2 (Liver) | IC50 | 8.83 µg/mL |
| 4,4'-Bipyridine Derivatives | Compound 9b | HepG-2 (Liver) | IC50 | 10.08 µg/mL |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | IC50 (48h) | 0.22 µM |
| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | IC50 (48h) | 1.88 µM |
Evaluation of Antitumor Activity
Beyond in vitro cytotoxicity, various pyridine derivatives have been assessed for their broader antitumor effects. A study on novel pyridine, thiophene (B33073), and thiazole (B1198619) derivatives evaluated their in vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cells. nih.gov In this evaluation, compounds 2j and 6 demonstrated higher activity, with IC50 values of 54.54 µM and 61.57 µM, respectively, compared to the reference drug's IC50 of 68.99 µM. nih.gov Another compound, a thiophene derivative labeled as compound 5, showed activity nearly equivalent to that of doxorubicin. nih.gov The antiproliferative activity of furo[2,3-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives is considered a promising area for the development of potential anticancer drugs. researchgate.net
Neurotropic Effects and Central Nervous System Research
The furo[2,3-b]pyridine core is a key feature in compounds investigated for their effects on the central nervous system. Research into new pyrano[3,4-b]furo[2,3-b]pyridine derivatives has highlighted their potential neurotropic activity. researchgate.net Studies on related fused heterocyclic systems, such as derivatives of tricyclic thieno[2,3-b]pyridines and tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones, have indicated anxiolytic (anti-anxiety) properties. nih.gov These compounds were also found to increase the latency of immobilization in the "forced swimming" model, suggesting an antidepressant effect. nih.govresearchgate.net
Furthermore, investigations into pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related structures revealed that some compounds exhibit significant protection against pentylenetetrazole-induced seizures, indicating anticonvulsant activity. researchgate.netnih.gov These compounds were also shown to have an activating behavioral profile and anxiolytic effects in "open field" and "elevated plus maze" models with low toxicity and no induction of muscle relaxation at the studied doses. researchgate.netnih.gov
Immunomodulatory Properties
The immunomodulatory potential of pyridine-based heterocyclic structures has been an area of active investigation. While direct studies on this compound are limited in this specific context, research on structurally related compounds provides valuable insights. For instance, a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, which is a selective cannabinoid CB2 receptor agonist, has been shown to possess significant immunomodulatory properties. nih.gov
In studies using activated peripheral blood mononuclear cells (PBMCs), the compound VL15 was found to reduce PBMC proliferation and block cell cycle progression. nih.gov It also downregulated T cell activation markers. nih.gov
The mechanism behind the immunomodulatory effects of the aforementioned 1,8-naphthyridine-3-carboxamide derivative involves the regulation of key inflammatory signaling pathways. The compound VL15 was observed to decrease the expression of phosphorylated proteins crucial for pro-inflammatory responses, including NF-kB, IKKαβ, IKBα, ERK, and Akt. nih.gov By controlling these pathways, such compounds may find applications in pathologies where the immune response is a key component. nih.gov
Antioxidant Capacity Assessments
Several derivatives containing the furo[2,3-b]pyridine scaffold have been noted for their antioxidant effects. researchgate.net In a study investigating a pyridine amine derivative for its potential in treating Alzheimer's disease, the compound was found to reduce the production of reactive oxygen species (ROS) in a transgenic C. elegans model. nih.gov This suggests that the core structure may contribute to mitigating oxidative stress, a factor implicated in various diseases. nih.gov
Other Pharmacological Activities (e.g., Antiviral, Anti-Alzheimer, CB1R Modulation)
The versatile furo[2,3-b]pyridine scaffold and its bioisosteres have been explored for a multitude of other pharmacological applications.
Antiviral Activity: Pyridine derivatives have shown a broad spectrum of antiviral activities against various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action are diverse, ranging from the inhibition of reverse transcriptase and polymerase to blocking viral replication cycles. nih.gov Specifically, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines were identified as potent antirhinovirus compounds. nih.gov Additionally, thieno[2,3-b]pyridine derivatives have been synthesized and reported to possess antiviral properties. researchgate.net
Anti-Alzheimer Activity: The pyridine ring is a core component of several compounds investigated for Alzheimer's disease (AD). researchgate.netdntb.gov.ua Derivatives have been designed to inhibit the aggregation of amyloid β-peptide (Aβ), a key pathological hallmark of AD. nih.gov One pyridine amine derivative, PAT, not only inhibited Aβ aggregation but also improved memory and cognitive functions in an APP/PS1 AD mouse model. nih.gov Other strategies have focused on inhibiting cholinesterases, with thieno[2,3-b]pyridine amine derivatives showing high activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net A novel pyrrolo[2,3-b]pyridine-based compound, S01, was identified as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in tau protein hyperphosphorylation, and showed significant anti-AD effects in vitro and in vivo. nih.gov
CB1R Modulation: Furo[2,3-b]pyridine-based compounds have been synthesized and evaluated as inverse agonists of the cannabinoid-1 receptor (CB1R). researchgate.netnih.gov These orally active modulators of CB1R have been studied for their effects on food intake and other metabolic parameters. nih.gov The development of allosteric modulators of the CB1 receptor, such as those based on a 6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea structure, represents another avenue of research for this class of compounds. nih.gov
Computational Chemistry and Structure Activity Relationship Sar Methodologies for 2,3 Dihydrofuro 2,3 B Pyridin 6 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode of 2,3-dihydrofuro[2,3-b]pyridin-6-amine derivatives at the active site of a biological target. For instance, in the development of inhibitors for kinases like Interleukin-1 receptor-associated kinase 4 (IRAK4) or Lymphocyte-specific protein tyrosine kinase (Lck), molecular docking can elucidate key interactions. nih.govnih.gov
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and amino acid residues of the target protein. For example, docking studies on similar heterocyclic compounds have shown the importance of specific substitutions on the pyridine (B92270) ring for enhancing binding affinity. tubitak.gov.tr
A hypothetical docking study of a this compound derivative into a kinase active site might reveal the 6-amino group forming a critical hydrogen bond with a backbone carbonyl of a hinge region residue, a common interaction for kinase inhibitors. The furo[2,3-b]pyridine (B1315467) core would likely occupy a hydrophobic pocket, with further substitutions allowing for additional interactions in adjacent regions of the active site.
Table 1: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives Targeting a Kinase
| Derivative | Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| A | None | -7.5 | ASP85, LYS27 |
| B | 2-phenyl | -8.2 | ASP85, LYS27, PHE80 |
| C | 3-methyl | -7.8 | ASP85, LYS27, VAL35 |
Note: This data is illustrative and intended to demonstrate the type of information generated from molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. mdpi.com This is particularly important for understanding the stability of the predicted binding pose from docking and for observing any conformational changes that may occur upon ligand binding.
For this compound derivatives, MD simulations can assess the stability of the key hydrogen bonds and hydrophobic interactions identified in docking. The simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. The dynamic behavior observed in MD simulations can help explain why certain derivatives exhibit higher activity than others, even if their static docked poses appear similar. mdpi.com
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. researchgate.net These methods can be used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions, which can be relevant for its biological activity. researchgate.net
For this compound derivatives, DFT calculations can be employed to:
Optimize the molecular geometry.
Calculate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.
Determine the HOMO and LUMO energies to assess the molecule's reactivity and potential for charge transfer interactions with its biological target.
Table 2: Hypothetical Quantum Chemical Properties of a this compound Derivative
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Note: This data is hypothetical and for illustrative purposes.
In Silico Prediction of Biological Activity and Drug-Protein Interactions (e.g., Human Serum Albumin Binding)
In silico tools play a crucial role in predicting the biological activity and pharmacokinetic properties of drug candidates. Various computational models can predict the potential targets of a compound, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicity.
One important aspect of drug distribution is its binding to plasma proteins, such as human serum albumin (HSA). nih.gov The extent of HSA binding affects the free concentration of the drug in the bloodstream and, consequently, its efficacy and half-life. nih.gov Computational methods, including molecular docking and quantitative structure-property relationship (QSPR) models, can predict the binding affinity of this compound derivatives to HSA. nih.gov These predictions can help in the early stages of drug development to select compounds with optimal plasma protein binding characteristics. Generally, hydrophobic compounds tend to exhibit stronger binding to HSA. nih.gov
Structure-Activity Relationship (SAR) Derivations
Structure-activity relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. nih.gov By systematically modifying the structure of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can deduce which structural features are essential for activity.
For the furo[2,3-b]pyridine core, SAR studies have been conducted for various biological targets. nih.govnih.gov For example, in the context of kinase inhibition, the following SAR trends have been observed in related series:
Substitutions on the furan (B31954) ring: Modifications at the 2- and 3-positions can significantly impact potency and selectivity. Aromatic substitutions at these positions can lead to beneficial interactions in hydrophobic pockets of the kinase active site. nih.gov
The 6-amino group: This group is often a key hydrogen bond donor, and its presence is critical for activity.
Substitutions on the pyridine ring: Modifications at other positions on the pyridine ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
Table 3: Illustrative SAR Data for 2,3-Diarylfuro[2,3-b]pyridin-4-amine Derivatives as Lck Inhibitors
| Compound | R1 | R2 | Lck IC50 (nM) |
| 1 | Phenyl | 4-Fluorophenyl | 10 |
| 2 | Phenyl | 4-Methoxyphenyl | 5 |
| 3 | 2-Thienyl | 4-Fluorophenyl | 25 |
| 4 | Phenyl | 3-Pyridyl | 15 |
Source: Adapted from research on 2,3-diarylfuro[2,3-b]pyridine-4-amines. nih.gov
These SAR insights, in conjunction with the computational methodologies described above, provide a powerful framework for the rational design and optimization of novel this compound derivatives as promising therapeutic agents.
Research Perspectives and Future Directions for 2,3 Dihydrofuro 2,3 B Pyridin 6 Amine Research
Novel Synthetic Route Development for Enhanced Accessibility
The exploration of the full potential of 2,3-Dihydrofuro[2,3-b]pyridin-6-amine is intrinsically linked to the development of efficient and scalable synthetic routes. While general methods for the synthesis of the parent furo[2,3-b]pyridine (B1315467) core exist, future research will likely focus on methodologies that allow for the specific and high-yield production of the 6-amino derivative.
A promising strategy involves a concise four-step synthesis that yields furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov This approach has been successfully executed on a multi-gram scale with only a single chromatographic purification step, highlighting its potential for producing significant quantities of the core structure. nih.gov Future work could adapt this route to introduce the 6-amino group, possibly through a late-stage amination reaction.
Another avenue for exploration is the intramolecular inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines functionalized with alkynes. This strategy has proven effective for creating functionalized 2,3-dihydrofuro[2,3-b]pyridines and could be tailored to incorporate a nitrogen-containing substituent that can be converted to the desired amine.
The development of these novel synthetic pathways will be crucial for making this compound and its analogs more accessible to the broader scientific community, thereby facilitating more extensive biological evaluation.
Identification of Emerging Therapeutic Targets
The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in drug development. researchgate.net Derivatives have shown a wide range of biological activities, including antiproliferative, antitumor, antioxidant, and as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net For this compound, several emerging therapeutic targets warrant investigation based on studies of closely related analogs.
Kinase Inhibition: A significant area of interest is the development of kinase inhibitors. The furo[2,3-b]pyridine core is considered an isostere of the 7-azaindole (B17877) scaffold, a known hinge-binding motif in many kinase inhibitors. nih.gov This suggests that this compound could be a valuable starting point for the design of novel kinase inhibitors.
Recent research has identified dihydrofuro[2,3-b]pyridine derivatives as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator of the innate immune response, making it a therapeutic target for inflammatory and autoimmune diseases. nih.gov A screening hit with an IC50 of 243 nM was optimized to yield a compound with an IC50 of 7.3 nM, demonstrating the potential of this scaffold. nih.gov
Furthermore, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival, proliferation, and migration. bohrium.comnih.gov Two of the synthesized furo[2,3-b]pyridine compounds displayed potent FAK inhibition with IC50 values of 54.96 nM and 50.98 nM. nih.gov
The table below summarizes the inhibitory activities of some representative furo[2,3-b]pyridine derivatives against these emerging kinase targets.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Dihydrofuro[2,3-b]pyridine derivative (Hit 16) | IRAK4 | 243 | nih.gov |
| Dihydrofuro[2,3-b]pyridine derivative (Cmpd 38) | IRAK4 | 7.3 | nih.gov |
| Furo[2,3-b]pyridine derivative (4a) | FAK | 54.96 | nih.gov |
| Furo[2,3-b]pyridine derivative (4c) | FAK | 50.98 | nih.gov |
Integration of Advanced Computational and Experimental Approaches
To accelerate the discovery and optimization of this compound-based therapeutics, the integration of advanced computational and experimental methods is paramount. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes and structure-activity relationships of these compounds.
For instance, molecular docking studies performed on thieno/furo[2,3-b]pyridine derivatives targeting FAK have elucidated their potential binding interactions within the kinase's active site. bohrium.comnih.gov These computational models can guide the rational design of more potent and selective inhibitors. Similarly, in silico evaluations of thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors have been conducted to predict their molecular interactions and pharmacokinetic properties. nih.govresearchgate.net
The synergy between computational predictions and experimental validation is a powerful approach. Future research on this compound should leverage this integration by:
Virtual Screening: Employing high-throughput virtual screening of compound libraries based on the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold to identify potential hits for various therapeutic targets.
Molecular Dynamics Simulations: Using molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex and to predict binding affinities more accurately.
ADMET Prediction: Utilizing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby prioritizing compounds with favorable drug-like characteristics for synthesis and experimental testing.
This integrated approach will undoubtedly streamline the drug discovery pipeline and enhance the prospects of developing clinically viable drug candidates from the this compound scaffold.
Exploration of this compound in Chemical Probe Development
Beyond its direct therapeutic potential, this compound and its derivatives represent a promising scaffold for the development of chemical probes. These probes are invaluable tools for studying biological processes and for target validation. The furo[3,2-b]pyridine (B1253681) core has already been identified as a novel scaffold for the development of chemical probes targeting cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov
The inherent fluorescence of some heterocyclic systems or the ability to conjugate them with fluorophores makes the furo[2,3-b]pyridine scaffold attractive for creating fluorescent probes. A recent study reported the synthesis of a dithieno[2,3-b]pyridine-fused BODIPY fluorescent probe for the specific recognition of Cu2+ ions. researchgate.net This demonstrates the utility of the broader thieno/furo[2,3-b]pyridine framework in sensor development.
Future research in this area could focus on:
Developing Fluorescent Probes: Synthesizing derivatives of this compound that exhibit intrinsic fluorescence or can be readily labeled with a fluorophore. These probes could be designed to bind to specific biological targets, allowing for their visualization and tracking within living cells.
Photoaffinity Labeling Probes: Incorporating photoreactive groups into the 2,3-dihydrofuro[2,3-b]pyridine scaffold to create photoaffinity probes. These probes can be used to covalently label their target proteins upon photoirradiation, enabling target identification and validation.
Bifunctional Probes: Designing probes that incorporate both a target-binding moiety based on the 2,3-dihydrofuro[2,3-b]pyridine core and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle) for subsequent detection and analysis.
The development of such chemical probes derived from this compound will provide powerful tools to dissect complex biological pathways and to accelerate the identification of new drug targets.
Q & A
Q. Methodological Considerations
- Reduction Optimization : Sodium borohydride requires anhydrous conditions and controlled temperatures (0–25°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical due to polar byproducts.
Q. Table 1: Comparison of Synthetic Methods
How is the structural characterization of this compound performed, and what analytical discrepancies might arise?
Basic Research Question
Structural elucidation relies on NMR (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography . For example, 2,3-dihydrofuro[2,3-b]thieno[2,3-d]pyridin-4-amine derivatives exhibit diagnostic ¹H NMR peaks:
- Aromatic protons: δ 6.8–7.5 ppm (multiplet, integration dependent on substituents)
- Furan ring protons: δ 4.2–5.1 ppm (doublets, J = 8–10 Hz) .
MS data typically show molecular ion peaks ([M+H]⁺) matching calculated molecular weights (e.g., 136.15 g/mol for C₇H₈N₂O) .
Advanced Research Consideration
Discrepancies in spectral data may arise from:
- Solvent Effects : Chemical shifts vary in DMSO vs. CDCl₃.
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) downfield-shift adjacent protons .
What strategies are employed to resolve contradictions in pharmacological activity data for dihydrofuropyridine derivatives?
Advanced Research Question
Contradictions in bioactivity data (e.g., IRAK4 inhibition vs. off-target effects) require:
Dose-Response Validation : Replicate assays across multiple cell lines to confirm IC₅₀ trends .
Metabolic Stability Studies : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts.
Structural Analog Comparison : Compare activity of derivatives with modified substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl groups) to identify SAR trends .
Example : In IRAK4 inhibition studies, this compound derivatives showed IC₅₀ values ranging from 0.1–5 μM, with electron-donating substituents enhancing potency .
How can computational methods enhance the design of dihydrofuropyridine-based inhibitors?
Advanced Research Question
Molecular Docking and DFT Calculations are critical for:
Q. Methodology :
- Software: AutoDock Vina, Gaussian 08.
- Parameters: Dielectric constant = 4.0, grid size = 60 × 60 × 60 ų .
What are the challenges in optimizing solubility and stability for in vivo studies?
Advanced Research Question
- Solubility : The compound’s low polarity (LogP ~0.5) necessitates formulation with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Stability : Storage at room temperature under inert gas (Ar/N₂) prevents oxidation of the dihydrofuran ring .
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation (%) | Time (Days) | Reference |
|---|---|---|---|
| Ambient air, 25°C | 15 | 7 | |
| N₂ atmosphere, 4°C | <5 | 30 |
How do structural modifications impact the antifungal or antibacterial activity of dihydrofuropyridine derivatives?
Advanced Research Question
Substituents on the pyridine ring significantly alter bioactivity:
Q. Methodological Insight :
- MIC Assays : Conduct in RPMI-1640 medium with 48–72 h incubation to account for slow-acting mechanisms .
What protocols are recommended for analyzing dihydrofuropyridine derivatives in complex biological matrices?
Advanced Research Question
LC-MS/MS is the gold standard for quantification:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
